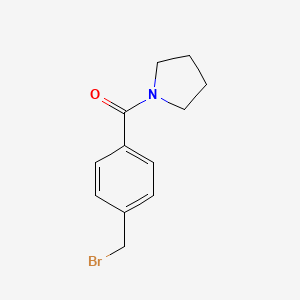
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates, which are esters of acrylic acid. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl acrylate moiety at the beta position. Acrylates are known for their reactivity and versatility in various chemical reactions, making them valuable in numerous industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-(2-chloropyridin-5-yl)acrylate typically involves the reaction of 2-chloropyridine with ethyl acrylate under specific conditions. One common method is the Michael addition reaction, where the nucleophilic 2-chloropyridine reacts with the electrophilic ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ethyl beta-(2-chloropyridin-5-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes can be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate. The final product is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with diverse properties.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium or copper complexes for industrial processes
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Polymerization Products: Polyacrylates with specific properties based on the reaction conditions and monomers used.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of ethyl beta-(2-chloropyridin-5-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine-substituted pyridine ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
(E)-Ethyl 3-(6-chloropyridin-3-YL)acrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the pyridine ring and chlorine substitution, making it less versatile in certain reactions.
Ethyl acrylate: Similar acrylate moiety but without the pyridine ring, limiting its applications in bioactive compound synthesis.
2-Chloroethyl acrylate:
The unique combination of the pyridine ring, chlorine substitution, and acrylate moiety in ethyl beta-(2-chloropyridin-5-yl)acrylate makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
FHRIBCCVJCCJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)


![7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B8767193.png)








![4-Hydroxy-5-isopropylthieno[2,3-d]pyrimidine](/img/structure/B8767249.png)

